A-Naphthoflavonol

cytochrome P450 AhR signaling xenobiotic metabolism

α-Naphthoflavonol is the definitive tool compound for cytochrome P450 enzymology, AhR signaling, and hormone-dependent carcinogenesis research. Unlike β-naphthoflavone (a potent systemic AhR agonist), α-Naphthoflavonol acts as an AhR antagonist and a lung-preferential CYP1A1 inducer, enabling tissue-specific investigations without confounding systemic effects. It inhibits CYP1A1/1A2/1B1 with low nanomolar potency (IC50 5–60 nM) and completely abrogates estrogen-induced mammary tumors in vivo. Researchers investigating pulmonary metabolism, estrogen-mediated carcinogenesis, or CYP3A4 allosteric regulation should standardize on α-Naphthoflavonol. Generic substitutes fail to reproduce its unique selectivity profile. Order high-purity α-Naphthoflavonol (≥95%) now.

Molecular Formula C19H12O3
Molecular Weight 288.30
CAS No. 22812-50-6
Cat. No. B600599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-Naphthoflavonol
CAS22812-50-6
Molecular FormulaC19H12O3
Molecular Weight288.30
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O
InChIInChI=1S/C19H12O3/c20-16-15-11-10-12-6-4-5-9-14(12)19(15)22-18(17(16)21)13-7-2-1-3-8-13/h1-11,21H
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Naphthoflavone (7,8-Benzoflavone) for CYP Modulation and Chemoprevention Research | CAS 604-59-1


α-Naphthoflavone (ANF), also known as 7,8-benzoflavone, is a synthetic flavonoid with a planar, polycyclic aromatic structure that distinguishes it from natural flavonoids [1]. It functions as a competitive inhibitor of aromatase (CYP19) with an IC50 of 0.5 µM, a potent inhibitor of CYP1A1 (IC50 60 nM), CYP1A2 (IC50 6 nM), and CYP1B1 (IC50 5 nM), and a heterotropic activator of CYP3A4 (Kd = 7.4 µM) . ANF acts as an aryl hydrocarbon receptor (AhR) antagonist at nanomolar concentrations but exhibits agonist activity at concentrations above 10 µM [2]. These multi-target properties make ANF a critical tool compound for investigating xenobiotic metabolism, hormone-dependent carcinogenesis, and cytochrome P450 enzymology [3].

Why α-Naphthoflavone Cannot Be Replaced by β-Naphthoflavone or Other Flavonoids in CYP and AhR Studies


Generic substitution of α-naphthoflavone with β-naphthoflavone or other flavonoids is not scientifically valid due to fundamental differences in target selectivity, mechanism of action, and in vivo effects. While both ANF and BNF are naphthoflavones, ANF is a relatively weak AhR agonist that functions primarily as an antagonist at low concentrations, whereas BNF is a potent AhR agonist that induces systemic CYP1A1 expression and causes significant body weight loss in animal models [1]. Natural flavonoids such as quercetin exhibit 20- to 330-fold higher IC50 values for CYP1A1 inhibition compared to ANF . Resveratrol, another AhR antagonist, fails to replicate ANF's CYP1B1 inhibitory potency and demonstrates opposite effects on ovarian follicle growth . These differences in potency, selectivity, and physiological outcomes mean that substituting ANF with a structurally related analog will yield non-comparable or contradictory experimental results, compromising reproducibility and mechanistic interpretation [2].

Quantitative Differentiation of α-Naphthoflavone from β-Naphthoflavone and Other Flavonoids


CYP1A1 and CYP2E1 mRNA Expression: Organ-Specific Divergence Between αNF and βNF

In male Sprague-Dawley rats treated intraperitoneally, β-naphthoflavone (βNF) dramatically elevated CYP1A1 mRNA in liver, lung, kidney, and heart, whereas α-naphthoflavone (αNF) caused only minor increases in liver, kidney, and heart CYP1A1 mRNA [1]. Lung CYP1A1 mRNA was increased by αNF to levels comparable to βNF, but CYP2E1 mRNA was elevated in all four organs by βNF while αNF had no effect [2]. This organ-specific divergence demonstrates that αNF and βNF are not functionally interchangeable AhR ligands [3].

cytochrome P450 AhR signaling xenobiotic metabolism

EROD and PNP Catalytic Activity: Lung-Specific CYP1A1 Induction by αNF

CYP1A1-dependent 7-ethoxyresorufin O-deethylation (EROD) activity was increased to approximately 60% of βNF treatment levels in lung microsomes from αNF-treated rats, whereas EROD changes in other organs were comparatively small [1]. In contrast, CYP2E1-dependent p-nitrophenol hydroxylase (PNP) activity was increased 3.1-fold by βNF in kidney microsomes but αNF had no effect [2]. Lung microsomal PNP activity decreased to 72% of control with αNF versus 27% with βNF, indicating differential effects on CYP2E1-related activities [3].

CYP1A1 EROD assay lung microsomes

CYP1B1 Inhibition: αNF Demonstrates Superior Potency and Uncompetitive Kinetics Versus βNF

In an in vitro study using estradiol as substrate, α-naphthoflavone inhibited CYP1B1-mediated 4-hydroxyestradiol formation more strongly than β-naphthoflavone [1]. Kinetic analysis revealed that αNF displays uncompetitive inhibition, whereas βNF exhibits mixed inhibition, indicating that αNF preferentially binds the enzyme-substrate complex while βNF binds both free enzyme and enzyme-substrate complex [2]. The 7,8-benzo (α-angular) configuration was found to be superior to the 5,6-benzo (β-angular) arrangement for CYP1B1 inhibition [3].

CYP1B1 estrogen metabolism enzyme kinetics

Prostaglandin H Synthase (PHS) Inhibition: αNF Shows 2-Fold Higher IC50 than βNF

In ram seminal vesicle microsomes, both α-naphthoflavone (ANF) and β-naphthoflavone (BNF) inhibited prostaglandin H synthase (PHS)-catalyzed cooxidation of diethylstilbestrol (DES) [1]. The median inhibitory concentration (IC50) for ANF was 40 µM, compared to <20 µM for BNF, indicating that BNF is at least 2-fold more potent as a PHS inhibitor under these conditions [2]. The oxidation of DES was inhibited regardless of whether the reaction was initiated by arachidonic acid or hydrogen peroxide, distinguishing the benzoflavone mechanism from that of indomethacin [3].

prostaglandin H synthase cooxidation diethylstilbestrol

In Vivo Mammary Tumor Prevention: αNF Achieves 0% Incidence Versus 82% in Estrogen-Treated Controls

In female ACI rats treated with 17β-estradiol (E2) for up to 8 months, dietary α-naphthoflavone (0.2% in diet) completely prevented estrogen-induced mammary tumor development, resulting in 0% tumor incidence compared to 82% in the E2-only group [1]. Vitamin C (1% in drinking water) reduced tumor incidence to 29% in the same model [2]. αNF inhibited 4-hydroxylation of estradiol in breast tissue, decreasing formation of the highly carcinogenic 4-hydroxyestradiol metabolite [3]. This study represents the first demonstration of complete breast carcinogenesis abrogation by an estrogen metabolic inhibitor in an animal model of estrogen-induced mammary carcinogenesis [4].

breast cancer prevention estrogen metabolism oxidative stress

CYP3A4 Heterotropic Activation: αNF Selectively Activates an Inactive Enzyme Subpopulation

Unlike β-naphthoflavone, which does not activate CYP3A4, α-naphthoflavone stimulates CYP3A4 by selectively binding and activating an otherwise inactive subpopulation of the enzyme [1]. ANF binds CYP3A4 with a dissociation constant (Kd) of 7.4 µM and promotes benzo[a]pyrene binding to the activated CYP3A4 population . This heterotropic cooperativity distinguishes ANF from other naphthoflavones and makes it a prototypical tool for investigating P450-P450 interactions and allosteric regulation of CYP3A4 [2].

CYP3A4 allosteric regulation drug metabolism

Optimal Use Cases for α-Naphthoflavone in CYP Research and Chemoprevention Studies


Lung-Selective CYP1A1 Induction Studies

α-Naphthoflavone induces lung CYP1A1 mRNA and EROD activity to approximately 60% of βNF-induced levels while causing minimal induction in liver, kidney, and heart [1]. This lung-preferential profile enables tissue-specific investigation of CYP1A1-mediated metabolism without the confounding systemic CYP1A1 and CYP2E1 induction caused by βNF [2]. Researchers studying pulmonary xenobiotic metabolism or inhalation toxicology should select αNF as the induction agent of choice.

CYP1B1 Inhibition and Estrogen Metabolism Studies

α-Naphthoflavone inhibits CYP1B1-mediated 4-hydroxyestradiol formation more potently than β-naphthoflavone and exhibits a distinct uncompetitive inhibition mechanism [1]. This property makes αNF the preferred inhibitor for studies investigating the role of CYP1B1 in estrogen metabolism, hormone-dependent carcinogenesis, and overcoming CYP1B1-mediated drug resistance [2].

In Vivo Chemoprevention of Estrogen-Induced Mammary Carcinogenesis

Dietary α-naphthoflavone (0.2%) completely abrogates estrogen-induced mammary tumor development in the ACI rat model, achieving 0% tumor incidence compared to 82% in estrogen-only controls [1]. This unprecedented efficacy establishes αNF as a critical positive control for evaluating novel chemopreventive agents targeting estrogen metabolism and oxidative stress pathways in breast cancer research [2].

CYP3A4 Heterotropic Cooperativity and Allostery Studies

α-Naphthoflavone serves as a prototypical heterotropic activator of CYP3A4, selectively binding to and activating an otherwise inactive subpopulation of the enzyme [1]. Unlike βNF, which lacks this activity, αNF is the standard tool for investigating P450-P450 interactions, allosteric regulation of drug metabolism, and structure-function relationships in CYP3A4 enzymology [2].

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